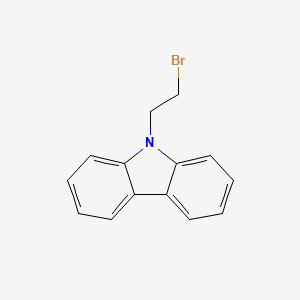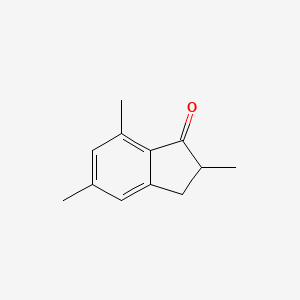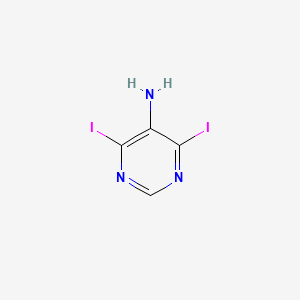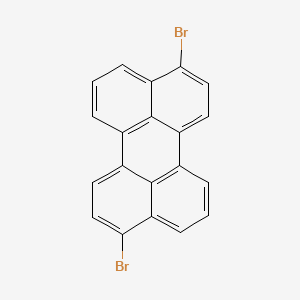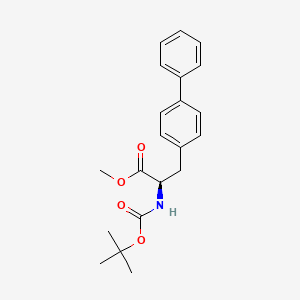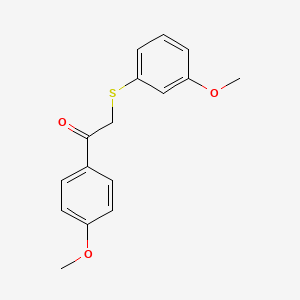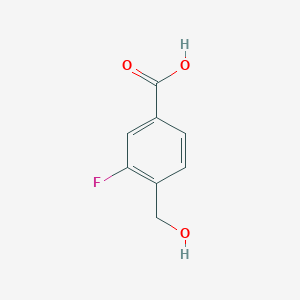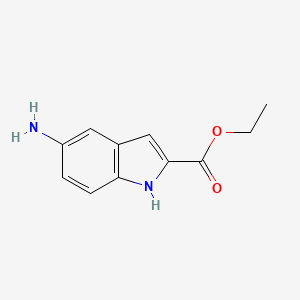
5-氨基-1H-吲哚-2-羧酸乙酯
概述
描述
“Ethyl 5-amino-1H-indole-2-carboxylate” is a compound that belongs to the class of indole derivatives . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
Synthesis Analysis
The synthesis of indole derivatives often involves the use of arylsulfonyl chlorides, arylthiodisulfides, and indoles or ethyl indole-2-carboxylate . For example, Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate was synthesized by stirring with dioxane and aqueous dimethylamine and formalin, heated at 70°C for 4 hours .
Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .
Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
科学研究应用
Synthesis of Oxazino [4,3-a]indoles
This compound serves as a reactant for the synthesis of oxazino [4,3-a]indoles through cascade addition-cyclization reactions. These reactions are significant in creating complex molecular structures that can have various pharmaceutical applications .
Cannabinoid CB1 Receptor Antagonists
It is used in the preparation of indolecarboxamides, which act as antagonists for cannabinoid CB1 receptors. These receptors are a target for the development of new therapies for pain, obesity, and even some psychiatric disorders .
Anti-inflammatory and Analgesic Agents
Ethyl 5-amino-1H-indole-2-carboxylate is a reactant for preparing indole-3-propionic acids, which have potential anti-inflammatory and analgesic properties. This could be beneficial in developing new treatments for conditions associated with inflammation and pain .
Friedel-Crafts Acylation
The compound is used in Friedel-Crafts acylation reactions with nitrobenzoyl chloride. This type of reaction is used to introduce acyl groups into aromatic compounds, which can modify their chemical properties for various applications .
CRTH2 Receptor Antagonists
It serves as a reactant for preparing CRTH2 receptor antagonists. These receptors are involved in allergic inflammation, making them a target for treating allergic diseases .
Indoleamine 2,3-dioxygenase (IDO) Inhibitors
The compound is used to prepare IDO inhibitors. IDO plays a role in immune suppression in cancer, and its inhibition is considered a promising strategy for cancer immunotherapy .
Antihypertriglyceridemic Agents
It is involved in the preparation of N-(benzoylphenyl)-1H-indole-2-carboxamides, which have shown potent antihypertriglyceridemic effects. This application could lead to new treatments for high triglyceride levels in the blood .
Antiproliferative Agents
Ethyl 5-amino-1H-indole-2-carboxylate is used to prepare agents that have antiproliferative effects against human leukemia K562 cells. This suggests potential applications in developing treatments for certain types of leukemia .
作用机制
Target of Action
Ethyl 5-amino-1H-indole-2-carboxylate is an indole derivative. Indole derivatives are known to have a broad spectrum of biological activities and can bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives are known to have various biologically vital properties .
未来方向
From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
属性
IUPAC Name |
ethyl 5-amino-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGCOZXVVVIAEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444006 | |
| Record name | Ethyl 5-amino-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-1H-indole-2-carboxylate | |
CAS RN |
71086-99-2 | |
| Record name | Ethyl 5-amino-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B1589459.png)
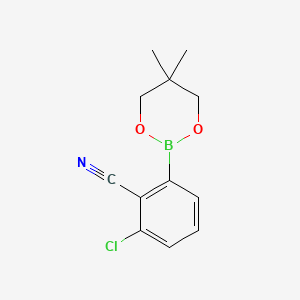
![6-Chlorothieno[2,3-b]pyridine](/img/structure/B1589462.png)


